molecular formula C10H7NO3 B1590348 2-Hydroxyquinoline-5-carboxylic acid CAS No. 83734-43-4

2-Hydroxyquinoline-5-carboxylic acid

Cat. No. B1590348
CAS RN: 83734-43-4
M. Wt: 189.17 g/mol
InChI Key: MYHZJFNXPLDYNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydroxyquinoline-5-carboxylic acid (2-HQC) is an organic compound with a wide range of applications in the chemical, pharmaceutical, and biotechnology industries. It is a versatile compound that can be used as a starting material for a variety of syntheses, as a reagent in biochemical and physiological studies, and as a pharmaceutical agent. 2-HQC has been used in the synthesis of drugs, dyes, and other compounds, and as a catalyst in biochemical and physiological experiments. In addition, it has been used as an antioxidant, antifungal, and anti-inflammatory agent.

Scientific Research Applications

Broad Spectrum Oxygenase Inhibition

2-Hydroxyquinoline derivatives, such as 5-carboxy-8-hydroxyquinoline (IOX1), have shown significant broad-spectrum inhibitory activities against 2-oxoglutarate and iron-dependent oxygenases. These oxygenases are therapeutic targets for various human diseases. IOX1 has demonstrated its efficacy in inhibiting transcription factor hydroxylases, histone demethylases, nucleic acid demethylases, and γ-butyrobetaine hydroxylase. Interestingly, IOX1 can also cause translocation of the active site metal in these oxygenases, a rare phenomenon in protein-ligand interactions (Hopkinson et al., 2013).

Reagent for Ruthenium Detection

5-Hydroxyquinoline derivatives, like 5-hydroxyquinoline-8-carboxylic acid, have been used as colorimetric reagents for detecting ruthenium. This application is beneficial in analytical chemistry, where specific detection and quantification of elements like ruthenium are necessary (Breckenridge & Singer, 1947).

Photolabile Protecting Group in Biochemistry

Hydroxyquinoline derivatives, such as 8-bromo-7-hydroxyquinoline (BHQ), serve as photolabile protecting groups for carboxylic acids. BHQ has a high quantum efficiency and sensitivity to multiphoton-induced photolysis, making it useful in biological studies for controlling and studying the release of biochemical messengers (Fedoryak & Dore, 2002).

Electrochemical and Spectroelectrochemical Properties

Hydroxyquinoline carboxylic acids, like 8-hydroxyquinoline-7-carboxylic acid, exhibit interesting electrochemical behaviors. Their oxidation mechanism involves protonation of the nitrogen atom in the heterocycle, highlighting their potential in biosystems, particularly in electron transfer processes involving protonation of nitrogen bases (Sokolová et al., 2015).

Radiochemiluminescence Applications

Carboxyquinolines like 2-carboxyquinoline and 4-carboxy-2-hydroxyquinoline exhibit radiochemiluminescence. This property is useful for developing radiation dosimeters and analytical applications, as these compounds can emit light in the presence of oxygen upon radiolysis (Papadopoulos et al., 2000).

Photodimerization Properties

2-Hydroxyquinoline-4-carboxylic acid, a medical intermediate, has been shown to undergo photodimerization in specific conditions. This property is significant in the development of photoreactive materials and in understanding light-induced chemical reactions (Qin et al., 2012).

properties

IUPAC Name

2-oxo-1H-quinoline-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO3/c12-9-5-4-6-7(10(13)14)2-1-3-8(6)11-9/h1-5H,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYHZJFNXPLDYNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=CC(=O)NC2=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80531408
Record name 2-Oxo-1,2-dihydroquinoline-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80531408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxyquinoline-5-carboxylic acid

CAS RN

83734-43-4
Record name 1,2-Dihydro-2-oxo-5-quinolinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=83734-43-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Oxo-1,2-dihydroquinoline-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80531408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-hydroxyquinoline-5-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

8 Grams of m-carboxy-N-(β-ethoxyacryloyl)aniline was added in 80 ml of concentrated sulfuric acid and stirred at a room temperature for 2 hours, then stirred at 50° C. for 1 hour. The reaction mixture was poured into ice and the pH of the mixture was adjusted to pH 3-4 by adding 10N-sodium hydroxide aqueous solution. The precipitated crystals were collected by filtration and washed with water, recrystallized from dimethylformamide to obtain 4.26 g of 5-carboxycarbostyril. Light yellow powdery crystals. Melting point: over 320° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Hydroxyquinoline-5-carboxylic acid
Reactant of Route 2
Reactant of Route 2
2-Hydroxyquinoline-5-carboxylic acid
Reactant of Route 3
Reactant of Route 3
2-Hydroxyquinoline-5-carboxylic acid
Reactant of Route 4
Reactant of Route 4
2-Hydroxyquinoline-5-carboxylic acid
Reactant of Route 5
Reactant of Route 5
2-Hydroxyquinoline-5-carboxylic acid
Reactant of Route 6
2-Hydroxyquinoline-5-carboxylic acid

Citations

For This Compound
1
Citations
NW Kalenda - 1955 - search.proquest.com
… of 2-hydroxyquinoline-5-carboxylic acid (LXXXVI). Evidently the high temperature under which the hydrolysis was effected was …
Number of citations: 0 search.proquest.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.